3-(4-Isopropoxyphenyl)azetidin-3-ol

Lipophilicity Structure-Property Relationship CNS Drug Design

3-(4-Isopropoxyphenyl)azetidin-3-ol (CAS 1542644-38-1) is a 3,3-disubstituted azetidine featuring a tertiary hydroxyl group and a para-isopropoxyphenyl substituent on the strained four-membered nitrogen heterocycle. Its molecular formula is C₁₂H₁₇NO₂ (MW 207.27), with computed properties including XLogP3 = 1.0, topological polar surface area (TPSA) = 41.5 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B13588963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Isopropoxyphenyl)azetidin-3-ol
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C2(CNC2)O
InChIInChI=1S/C12H17NO2/c1-9(2)15-11-5-3-10(4-6-11)12(14)7-13-8-12/h3-6,9,13-14H,7-8H2,1-2H3
InChIKeyPWMBBVIUWPOUSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Isopropoxyphenyl)azetidin-3-ol: Core Identity, Physicochemical Baseline, and Procurement-Grade Characterization


3-(4-Isopropoxyphenyl)azetidin-3-ol (CAS 1542644-38-1) is a 3,3-disubstituted azetidine featuring a tertiary hydroxyl group and a para-isopropoxyphenyl substituent on the strained four-membered nitrogen heterocycle [1]. Its molecular formula is C₁₂H₁₇NO₂ (MW 207.27), with computed properties including XLogP3 = 1.0, topological polar surface area (TPSA) = 41.5 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds [1]. The compound is commercially available at 97–98% purity from multiple suppliers and is supplied exclusively for research and development use . Its structural features—simultaneous presence of a hydrogen-bond-donating hydroxyl, a hydrogen-bond-accepting ether, and a conformationally constrained azetidine ring—position it as a versatile intermediate for CNS-focused medicinal chemistry and kinase-targeted library synthesis [1][2].

Why Generic 3-Aryl-Azetidin-3-ol Substitution Fails: Quantifiable Differentiation of 3-(4-Isopropoxyphenyl)azetidin-3-ol from Its Closest Analogs


Although numerous 3-aryl-azetidin-3-ol analogs share the same core scaffold, their physicochemical and pharmacological profiles diverge substantially with even minor alterations to the para-substituent on the phenyl ring. The 4-isopropoxy group in the target compound imparts a distinct lipophilicity (XLogP3 = 1.0) and hydrogen-bonding architecture that cannot be replicated by the 4-methoxy (MW 179.22, lower logP), 4-ethoxy (MW 193.24, intermediate logP), or 4-isopropyl (MW 191.27, no ether oxygen) congeners [1]. Furthermore, regioisomeric placement of the isopropoxyphenyl group at the 2-position of azetidine eliminates the tertiary hydroxyl, removing a critical hydrogen-bond donor required for target engagement in kinase and GPCR binding pockets . Literature on azetidine-based CNS-focused libraries demonstrates that subtle adjustments in substituent lipophilicity and hydrogen-bonding capacity produce large effects on CNS MPO desirability scores and predicted brain penetration [2]. Consequently, interchanging 3-(4-isopropoxyphenyl)azetidin-3-ol with a generic 3-aryl-azetidin-3-ol risks altering the logD, TPSA, and HBD profile beyond acceptable design windows, jeopardizing SAR continuity and library integrity.

Quantitative Differentiation Evidence for 3-(4-Isopropoxyphenyl)azetidin-3-ol: Comparator-Backed Data for Informed Procurement


Lipophilicity Modulation: XLogP3 Shift of the 4-Isopropoxy Substituent vs. 4-Methoxy and 4-Ethoxy Analogs

The 4-isopropoxy substituent on 3-(4-isopropoxyphenyl)azetidin-3-ol produces a computed XLogP3 of 1.0, representing a quantifiable increase in lipophilicity relative to the 4-methoxy and 4-ethoxy analogs [1]. This difference is structurally driven: each additional methylene unit in the alkoxy chain increases the calculated logP by approximately 0.2–0.3 log units within this congeneric series. The molecular weight increases concomitantly from 179.22 (4-MeO) to 193.24 (4-EtO) to 207.27 (4-iPrO) . In the context of CNS lead optimization, such controlled logP increments are critical for navigating the narrow lipophilicity window associated with favorable CNS MPO scores (typically cLogP 1–4), making the isopropoxy variant a deliberate choice for enhancing passive permeability without exceeding recommended lipophilicity ceilings [2].

Lipophilicity Structure-Property Relationship CNS Drug Design

Hydrogen-Bond Donor Architecture: 3-Hydroxy-3-(4-isopropoxyphenyl)azetidine vs. 2-(4-Isopropoxyphenyl)azetidine Regioisomer

3-(4-Isopropoxyphenyl)azetidin-3-ol contains a tertiary hydroxyl group at the 3-position of the azetidine ring, contributing 1 hydrogen bond donor (HBD) beyond the azetidine N–H, for a total of 2 HBDs [1]. In contrast, the regioisomer 2-(4-isopropoxyphenyl)azetidine (CAS 777888-75-2) lacks the hydroxyl group entirely, possessing only 1 HBD (N–H only), a molecular formula of C₁₂H₁₇NO (MW 191.27), and no oxygen atom at the 2-position capable of acting as a hydrogen bond acceptor beyond the ether . This difference in HBD count (2 vs. 1) and HBA count (3 vs. 2) directly impacts the compound's ability to engage biological targets requiring dual hydrogen-bonding interactions, a feature frequently observed in ATP-competitive kinase inhibitor pharmacophores where simultaneous donor–acceptor motifs are essential for hinge-region binding.

Hydrogen Bonding Regioisomer Comparison Medicinal Chemistry Scaffolds

CNS Drug-Like Property Profile: Azetidine Scaffold vs. Pyrrolidine and Piperidine Congeners (Class-Level Inference with Quantitative CNS MPO Benchmarks)

Although direct head-to-head CNS MPO data for 3-(4-isopropoxyphenyl)azetidin-3-ol itself are not publicly available, the broader class of 3-substituted azetidine scaffolds has been systematically profiled for CNS drug-likeness [1]. In the Lowe et al. (2012) study, azetidine-based library members exhibited cLogP values ranging from 0.59 to 4.05, cLogD (pH 7.4) from −0.41 to 3.90, and CNS MPO desirability scores from 3.32 to 6.00 (on a 0–6 scale), with the majority of compounds scoring ≥4.0, the threshold associated with favorable brain penetration [1]. Notably, azetidine-containing compounds consistently show lower pKa values (approximately 1–2 log units lower) compared to their pyrrolidine and piperidine counterparts, reducing the fraction of positively charged species at physiological pH and thereby enhancing passive BBB permeability [1][2]. The target compound, with its computed XLogP3 of 1.0, TPSA of 41.5 Ų, and 2 HBDs, falls squarely within the recommended CNS lead-like space (MW ≤ 450, TPSA ≤ 90, HBD ≤ 3, cLogP −1 to 5) delineated by this profiling effort [1][3].

CNS Multiparameter Optimization Scaffold Comparison Blood-Brain Barrier Penetration

Patent Landscape Differentiation: Citation in Kinase and GPCR Modulator Filings vs. Non-Cited Simpler Analogs

3-(4-Isopropoxyphenyl)azetidin-3-ol has been specifically cited in patent filings related to kinase inhibitors and GPCR modulators, distinguishing it from simpler 3-aryl-azetidin-3-ol analogs that lack explicit patent precedent [1]. The compound appears in the context of US Patent 9,096,593 B2 ('Compounds and methods for kinase modulation, and indications therefor'), where 3-aryl-azetidin-3-ol derivatives are claimed as intermediates and active scaffolds for targeting kinases including Fms and Trk family members [1]. In contrast, the unsubstituted 3-phenylazetidin-3-ol (CAS 25566-04-5) and 3-(4-methoxyphenyl)azetidin-3-ol (CAS 917899-26-4) are primarily referenced as generic building blocks with no specific kinase or GPCR patent association in publicly available databases. This patent provenance provides procurement justification for the 4-isopropoxy variant as a literature-precedented entry point into kinase-focused chemical space, reducing the risk of investing in a scaffold with no demonstrated relevance to high-value target classes.

Patent Intelligence Kinase Modulation GPCR Targeting

Commercial Availability and Purity Benchmarking: 97% Minimum Purity with Full Quality Assurance Documentation

3-(4-Isopropoxyphenyl)azetidin-3-ol is commercially supplied at a minimum purity specification of 97% (HPLC) by established research chemical vendors, with Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation available upon request . The compound is stocked and shipped from US-based facilities under full quality assurance protocols, with long-term storage recommended in cool, dry conditions . In contrast, several close analogs such as 3-(4-ethoxyphenyl)azetidin-3-ol (CAS 1520967-49-0) are listed at 95% minimum purity from comparable suppliers, representing a 2-percentage-point lower purity floor . For applications in kinase enzymatic assays where compound purity directly impacts IC₅₀ reproducibility, this 2% purity differential can be meaningful in reducing false-positive or false-negative results attributable to impurities.

Quality Control Procurement Specification Batch Consistency

Optimal Application Scenarios for 3-(4-Isopropoxyphenyl)azetidin-3-ol: Evidence-Backed Deployment in Drug Discovery and Chemical Biology


CNS-Focused Kinase Inhibitor Library Synthesis

The combination of computed CNS-appropriate properties (XLogP3 = 1.0, TPSA = 41.5 Ų, HBD = 2) and patent precedent in kinase modulation filings makes 3-(4-isopropoxyphenyl)azetidin-3-ol an ideal core scaffold for synthesizing CNS-penetrant kinase inhibitor libraries [1]. Its azetidine ring provides a lower pKa and reduced basicity relative to pyrrolidine or piperidine scaffolds, which is correlated with improved BBB penetration in the CNS MPO framework validated by Lowe et al. (2012) [2]. The tertiary hydroxyl serves as a versatile derivatization handle for introducing diverse capping groups (esters, carbamates, ethers) while the isopropoxyphenyl moiety maintains the lipophilicity within the CNS-favorable range.

Structure–Activity Relationship (SAR) Exploration of 4-Alkoxy Phenyl Series in GPCR Modulator Programs

The quantifiable lipophilicity step between the 4-methoxy (XLogP3 ≈ 0.5), 4-ethoxy (XLogP3 ≈ 0.7–0.8), and 4-isopropoxy (XLogP3 = 1.0) analogs provides a systematic logP gradient of approximately 0.2–0.3 units per methylene addition [1]. This enables rational SAR exploration of the lipophilic tolerance within GPCR orthosteric or allosteric binding pockets, with the isopropoxy variant serving as the upper-end probe for steric and lipophilic bulk tolerance before resorting to significantly larger substituents. Procurement of all three analogs allows for construction of a 3-point alkoxy SAR vector with controlled, incremental property changes.

Conformationally Constrained Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 207.27 and only 3 rotatable bonds, 3-(4-isopropoxyphenyl)azetidin-3-ol occupies the upper end of fragment-like chemical space (MW < 250) while providing a rigid, three-dimensional scaffold that enhances binding entropy upon target engagement [1]. The azetidine ring's puckered conformation introduces shape diversity that is absent in planar aromatic fragments, potentially accessing novel binding pockets not sampled by traditional flat fragment libraries . The compound's commercial availability at 97% purity with full QA documentation supports immediate deployment in fragment screening campaigns without additional purification [2].

Quote Request

Request a Quote for 3-(4-Isopropoxyphenyl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.